molecular formula C19H13F3N2O2 B6547527 N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946230-80-4

N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547527
CAS No.: 946230-80-4
M. Wt: 358.3 g/mol
InChI Key: HKBIAYHCBIGVBZ-UHFFFAOYSA-N
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Description

N-(2,4-Difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a fluorinated dihydropyridine carboxamide derivative. Its structure features a dihydropyridine core substituted with a 6-oxo group, a 2-fluorobenzyl moiety at the N1 position, and a 2,4-difluorophenyl carboxamide group at the C3 position. This compound is of interest in medicinal chemistry due to its structural similarity to proteasome inhibitors and kinase modulators, particularly in targeting parasitic diseases like Chagas disease .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O2/c20-14-6-7-17(16(22)9-14)23-19(26)13-5-8-18(25)24(11-13)10-12-3-1-2-4-15(12)21/h1-9,11H,10H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBIAYHCBIGVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Heterocycle and Functional Group Variations

The target compound shares a dihydropyridine scaffold with other carboxamide derivatives but differs in substituent patterns and heterocycle oxidation states. Key comparisons include:

Pyridazinone vs. Dihydropyridine Cores
  • Compound 8 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide): Shares the dihydropyridine core but replaces the 2,4-difluorophenyl group with a cyclopropylcarbamoylphenyl moiety. The benzyl substituent at N1 lacks fluorination, which may reduce metabolic stability compared to the fluorobenzyl group in the target compound .
  • Compound 9 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide): Features a pyridazinone core (a six-membered ring with two adjacent nitrogen atoms) instead of dihydropyridine.
Substituent Effects on Bioactivity
  • Fluorination Patterns: The target compound’s 2,4-difluorophenyl and 2-fluorobenzyl groups enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs like Compound 6 (1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide). Fluorine atoms also induce electron-withdrawing effects, which may stabilize the carboxamide’s conformation for protease binding .
  • Aryl vs. Alkyl Carbamoyl Groups : The cyclopropylcarbamoyl group in Compound 8 and 9 introduces steric bulk that may hinder proteasome active-site access, whereas the target compound’s difluorophenyl carboxamide offers a planar, rigid structure favorable for π-π stacking interactions .

Key Research Findings and Limitations

Structural Advantages: The target compound’s dual fluorination optimizes both lipophilicity (LogP ~3.2 predicted) and target binding, addressing solubility issues seen in non-fluorinated analogs .

Synthetic Challenges : Low yields in dihydropyridine synthesis (e.g., 23% for Compound 8 ) highlight the need for improved coupling strategies for fluorinated derivatives.

Data Gaps : Biological activity data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in available literature, limiting direct comparisons with analogs.

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